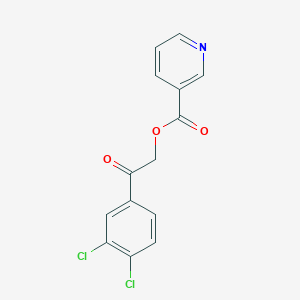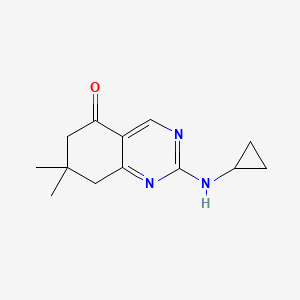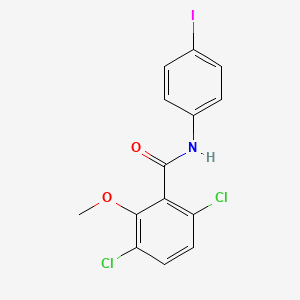
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate, also known as DCPEN, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acid derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro. In animal studies, 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been shown to reduce pain and inflammation in models of arthritis and neuropathic pain. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate is not fully understood, but it is believed to act through multiple pathways. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has also been found to reduce the expression of COX-2 and iNOS, enzymes that are involved in the production of inflammatory mediators. In addition, 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been extensively studied for its potential therapeutic applications and has been found to exhibit a range of biological activities. However, there are also some limitations to using 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully known.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been found to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury, and may have potential for treating neurodegenerative diseases. Another area of interest is its potential use as a topical analgesic for the treatment of pain and inflammation. 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain, and may have potential as a topical analgesic for human use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate.
Synthesemethoden
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to obtain 3,4-dichloro-2-butenoic acid ethyl ester. This intermediate compound is then reacted with nicotinic acid to obtain 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate. The synthesis method has been optimized to obtain high yields and purity of the final product.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-11-4-3-9(6-12(11)16)13(18)8-20-14(19)10-2-1-5-17-7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOTGUWSAAHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid 2-(3,4-dichloro-phenyl)-2-oxo-ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)




![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)



